tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)(methyl)carbamate
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Overview
Description
tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)(methyl)carbamate is a synthetic organic compound that features a tert-butyl group, a bromopyridine moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)(methyl)carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Bromopyridine Moiety: The bromopyridine group is introduced via a nucleophilic substitution reaction.
Attachment of the tert-Butyl Group: The tert-butyl group is added using tert-butyl chloroformate under basic conditions.
Final Coupling: The final step involves coupling the intermediate with methyl isocyanate to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can target the bromopyridine moiety.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the bromopyridine moiety.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Materials Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-(6-chloropyridin-2-yl)piperidin-3-yl)(methyl)carbamate
- tert-Butyl (1-(6-fluoropyridin-2-yl)piperidin-3-yl)(methyl)carbamate
- tert-Butyl (1-(6-iodopyridin-2-yl)piperidin-3-yl)(methyl)carbamate
Uniqueness
The presence of the bromine atom in tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)(methyl)carbamate imparts unique reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. This can influence its binding affinity and specificity towards biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl N-[1-(6-bromopyridin-2-yl)piperidin-3-yl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)19(4)12-7-6-10-20(11-12)14-9-5-8-13(17)18-14/h5,8-9,12H,6-7,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTKROMSKPIPCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=NC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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